molecular formula C21H19NO3S B022726 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline CAS No. 329217-05-2

4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline

Cat. No.: B022726
CAS No.: 329217-05-2
M. Wt: 365.4 g/mol
InChI Key: YXKHHUQYDKLTNE-UHFFFAOYSA-N
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Description

Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate is an organic compound with the molecular formula C21H19NO3S This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a sulfanyl group and a benzoate ester

Scientific Research Applications

Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate typically involves the reaction of methyl 2-amino-5-hydroxybenzoate with (bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for about 12 hours . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The sulfanyl group may play a crucial role in its activity by forming covalent bonds with target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-methylbenzoate: Similar structure but lacks the benzyloxy group.

    Methyl 2-amino-5-chlorobenzoate: Contains a chloro group instead of a benzyloxy group.

    Methyl 2-{[2-amino-5-(methoxy)phenyl]sulfanyl}benzoate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(2-amino-5-phenylmethoxyphenyl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-24-21(23)17-9-5-6-10-19(17)26-20-13-16(11-12-18(20)22)25-14-15-7-3-2-4-8-15/h2-13H,14,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKHHUQYDKLTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445238
Record name Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329217-05-2
Record name Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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